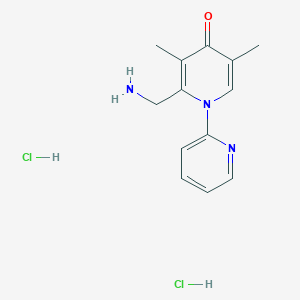

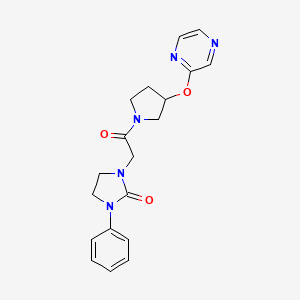

2-(Aminomethyl)-3,5-dimethyl-4H-1,2'-bipyridin-4-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-3,5-dimethyl-4H-1,2'-bipyridin-4-one dihydrochloride, commonly referred to as 2-AM-3,5-DM-4H-1,2'-BP-4-one dihydrochloride, is a chemical compound used in scientific research. It is an important tool in the study of biochemical and physiological processes.

Scientific Research Applications

Photophysical Studies and Material Science

- Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones: The study conducted by Taylor and Kan (1963) on the ultraviolet irradiation of 2-aminopyridines, including derivatives similar in structure to 2-(Aminomethyl)-3,5-dimethyl-4H-1,2'-bipyridin-4-one dihydrochloride, revealed the formation of photodimers. These compounds possess unique chemical and physical properties, suggesting potential applications in photophysics and material science (Taylor & Kan, 1963).

Organic Synthesis and Catalysis

- Synthesis and Evaluation of 2-pyridinone Derivatives: A series of nonnucleoside 3-aminopyridin-2(1H)-one derivatives, structurally related to the compound , were synthesized and evaluated, demonstrating potential as catalysts and intermediates in organic synthesis processes. The research highlights the utility of such compounds in developing new materials and chemical processes (Saari et al., 1992).

Peptide and Protein Synthesis

- Sulfanylmethyldimethylaminopyridine in Ligation Chemistry: The use of sulfanylmethyl-installed dimethylaminopyridine, a compound with functionalities similar to the target compound, demonstrates its utility as a thiol additive in peptide and protein synthesis. This research underscores the potential of such compounds in facilitating complex biological molecule synthesis (Ohkawachi et al., 2020).

Molecularly Imprinted Polymers

- Selective Solid Phase Extraction of Aminopyridines: Research on molecularly imprinted polymers using 2-aminopyridine as the imprinting molecule has shown that these materials can selectively extract aminopyridines from complex mixtures. This application is particularly relevant in analytical chemistry for the selective detection and quantification of specific compounds in environmental and biological samples (Mullett et al., 2000).

properties

IUPAC Name |

2-(aminomethyl)-3,5-dimethyl-1-pyridin-2-ylpyridin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.2ClH/c1-9-8-16(12-5-3-4-6-15-12)11(7-14)10(2)13(9)17;;/h3-6,8H,7,14H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCZYDPYQVIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C(C1=O)C)CN)C2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2685931.png)

![Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2685932.png)

methanone](/img/structure/B2685938.png)

![N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B2685941.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2685947.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2685948.png)

![2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2685951.png)